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Compound of Interest

Compound Name: 4-(3-Fluorophenyl)cyclohexanone

Cat. No.: B1592197 Get Quote

4-(3-Fluorophenyl)cyclohexanone is a substituted cyclic ketone that has emerged as a

valuable intermediate in the landscape of organic synthesis and drug discovery.[1] Its structure,

featuring a cyclohexanone core and a meta-substituted fluorophenyl group, provides a unique

combination of lipophilicity, metabolic stability, and synthetic versatility. The presence of the

fluorine atom is particularly significant, as fluorine substitution is a well-established strategy in

medicinal chemistry to modulate a molecule's electronic properties, pKa, membrane

permeability, and metabolic profile, often leading to enhanced pharmacological activity.[1][2]

This guide offers a comprehensive technical overview of 4-(3-Fluorophenyl)cyclohexanone,

moving from its fundamental physicochemical and spectroscopic properties to its synthesis,

reactivity, and applications, with a particular focus on its role as a precursor for

pharmacologically active agents.

Physicochemical and Spectroscopic Profile
A clear understanding of a compound's physical and chemical properties is the foundation of its

effective use in research and development. The key properties for 4-(3-
Fluorophenyl)cyclohexanone are summarized below.
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Property Value Source(s)

CAS Number 40503-87-5 [1][3][4]

Molecular Formula C₁₂H₁₃FO [3][4]

Molecular Weight 192.23 g/mol [3][4]

IUPAC Name
4-(3-fluorophenyl)cyclohexan-

1-one
[4]

Physical Form Solid [5][6]

Boiling Point 289 °C at 760 mmHg

Purity Typically ≥98% [5]

Storage Temperature Room Temperature [7]

Synthesis and Purification
The synthesis of 4-(3-Fluorophenyl)cyclohexanone can be achieved through various routes.

A common and high-yielding method involves the reaction of a precursor with formic acid,

followed by purification.[3] This process is robust and scalable, making it suitable for laboratory

and potential pilot-scale production.

Synthetic Workflow Diagram
The following diagram outlines the key stages of a representative synthesis, from the starting

material to the purified final product.
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Caption: A typical workflow for the synthesis and purification of 4-(3-
Fluorophenyl)cyclohexanone.[3]

Detailed Synthesis Protocol
This protocol is adapted from a documented industrial synthesis method.[3]

Materials:

Precursor Compound (CAS: 217476-14-7)

Formic Acid

Toluene

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

Deionized Water

Anhydrous Magnesium Sulfate (MgSO₄)

Silica Gel (for column chromatography)

Ethyl Acetate

Procedure:

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine the precursor

compound (e.g., 61.9 g), formic acid (120 g), and toluene (120 ml).

Reflux: Heat the mixture to reflux and maintain for 3 hours. The formic acid serves as both a

reagent and a solvent in this cyclization/rearrangement step. Toluene acts as a co-solvent to

control the temperature.

Cooling & Quenching: Slowly cool the reaction mixture to room temperature. Add water (300

ml) and toluene (300 ml) and mix thoroughly.

Phase Separation: Allow the mixture to stand until distinct organic and aqueous layers form.

Separate and collect the organic phase.
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Washing:

Wash the organic phase with saturated aqueous sodium bicarbonate. (Expert Insight: This

step is crucial to neutralize any residual formic acid, preventing potential side reactions or

degradation during concentration).

Perform a subsequent wash with water to remove any remaining bicarbonate and other

water-soluble impurities.

Drying: Dry the organic phase over anhydrous magnesium sulfate. (Expert Insight: Ensuring

the organic layer is completely dry is critical before solvent removal to prevent water from

interfering with purification and to obtain an accurate yield).

Concentration: Remove the toluene by distillation under reduced pressure to yield the crude

product.

Purification: Purify the residue by column chromatography on silica gel, using a solvent

mixture of toluene and ethyl acetate (9:1 v/v) as the eluent.

Isolation: Collect the fractions containing the desired product and concentrate them under

reduced pressure to yield pure 4-(3-Fluorophenyl)cyclohexanone (typical yield: ~94%).[3]

Spectroscopic Characterization and Analysis
Structural confirmation of 4-(3-Fluorophenyl)cyclohexanone relies on a combination of

spectroscopic techniques. Below is an expert interpretation of the expected spectra, which

serves as a benchmark for sample validation.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. By analogy with

cyclohexanone, a very strong and sharp absorption band is expected for the carbonyl (C=O)

stretch, typically around 1710 cm⁻¹.[8][9] Other key signals include:

C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region, characteristic of the aryl-fluoride

bond.

Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
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Aliphatic C-H Stretches: Signals just below 3000 cm⁻¹ corresponding to the sp³ hybridized

carbons of the cyclohexane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show distinct regions for the aromatic and aliphatic

protons.

Aromatic Region (δ 6.9-7.4 ppm): Four signals corresponding to the four protons on the

fluorophenyl ring. The meta-coupling and ortho-coupling to the fluorine atom will result in

complex splitting patterns (e.g., doublet of triplets, doublet of doublets).

Aliphatic Region (δ 2.0-3.2 ppm): The eight protons on the cyclohexanone ring will appear as

a series of complex multiplets. The protons alpha to the carbonyl group (positions 2 and 6)

will be the most downfield in this region. The proton at the benzylic position (position 4) will

also be distinct.

¹³C NMR: The carbon NMR spectrum is expected to show 9 distinct signals (due to symmetry):

Carbonyl Carbon (C=O): A signal far downfield, typically > δ 200 ppm.

Aromatic Carbons: Six signals in the δ 110-165 ppm range. The carbon directly bonded to

fluorine (C-F) will show a large one-bond coupling constant (¹JCF), appearing as a doublet.

Aliphatic Carbons: Three signals in the δ 25-50 ppm range corresponding to the sp³ carbons

of the cyclohexane ring.

Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following would be expected:

Molecular Ion (M⁺): A prominent peak at m/z = 192, corresponding to the molecular weight of

the compound.[4]

M+1 Peak: A smaller peak at m/z = 193 due to the natural abundance of ¹³C.[10]

Key Fragmentation Patterns: Common fragmentation pathways would involve the cleavage

of the cyclohexanone ring and the loss of the fluorophenyl group. A significant fragment
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would likely be observed at m/z = 95, corresponding to the [C₆H₄F]⁺ cation.

Reactivity and Applications in Drug Discovery
The synthetic utility of 4-(3-Fluorophenyl)cyclohexanone stems from the reactivity of its

ketone functional group. It serves as a key precursor for introducing the 4-(3-

fluorophenyl)cyclohexyl motif into more complex molecular architectures. This scaffold is of

significant interest in medicinal chemistry, appearing in compounds targeting a range of

biological systems.[11][12][13]

Core Reactions and Transformations
The ketone can undergo a wide array of classical organic reactions, making it a versatile

synthetic intermediate.

Key Synthetic Transformations

4-(3-Fluorophenyl)cyclohexanone

Reductive Amination
(R₂NH, NaBH₃CN)

Wittig Reaction
(Ph₃P=CHR)

Grignard Reaction
(R-MgBr)

Spirocyclization
(e.g., with a diamine)

Substituted Cyclohexylamine Exocyclic Alkene Tertiary Alcohol Spirocyclic Heterocycle

Click to download full resolution via product page

Caption: Common reaction pathways utilizing 4-(3-Fluorophenyl)cyclohexanone as a key

intermediate.

Relevance in Pharmaceutical Research
The arylcyclohexane motif is a privileged scaffold in drug design. Derivatives of this core

structure have been investigated for various therapeutic applications:
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CNS Agents: The related 4-arylcyclohexylamine structure is a core component of some

antipsychotic agents.[11]

Pain Management: Spirocyclic cyclohexane derivatives, which can be synthesized from

precursors like 4-(3-Fluorophenyl)cyclohexanone, have been patented for use as

analgesics, particularly for chronic and neuropathic pain.[12][14]

Oncology: Highly complex spirocyclic pyrrolidine-indoline structures built upon a cyclohexane

ring are being developed as potent MDM2 inhibitors for cancer therapy.[13] The specific 3-

chloro-2-fluorophenyl substitution pattern in some advanced candidates highlights the

importance of precise halogen placement on the phenyl ring.[13]

Safety and Handling
As with any chemical reagent, proper handling of 4-(3-Fluorophenyl)cyclohexanone is

essential. The following information is summarized from available Safety Data Sheets (SDS).

[15]

Category Information

Pictograms GHS07 (Harmful/Irritant)

Signal Word Warning

Hazard Statements

H302: Harmful if swallowed. H315: Causes skin

irritation. H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray. P264: Wash

skin thoroughly after handling. P280: Wear

protective gloves/eye protection/face protection.

P302+P352: IF ON SKIN: Wash with plenty of

water. P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.
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Handling Recommendations: Use only in a well-ventilated area, such as a fume hood. Wear

appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and

chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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